molecular formula C6H11NO2 B12976972 5-Methylpyrrolidine-3-carboxylic acid

5-Methylpyrrolidine-3-carboxylic acid

Cat. No.: B12976972
M. Wt: 129.16 g/mol
InChI Key: NJLZXBZFWMPWSO-UHFFFAOYSA-N
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Description

5-Methylpyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a methyl group at the 5-position and a carboxylic acid group at the 3-position imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5-Methylpyrrolidine-3-carboxylic acid involves the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method yields highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. The reaction typically proceeds under mild conditions using organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl group at the 5-position can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

5-Methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, while the methyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.

    5-Ethylpyrrolidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group, leading to variations in steric and electronic effects.

    Proline: A naturally occurring amino acid with a pyrrolidine ring, but with different functional groups and biological roles.

Uniqueness

5-Methylpyrrolidine-3-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-methylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-5(3-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLZXBZFWMPWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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